PROTAC Linker Physicochemical Differentiation: 3-(Piperazin-1-yl)propan-1-ol vs. 3-(Piperazin-1-yl)propanoic Acid
In PROTAC linker selection, the terminal functional group dictates conjugation chemistry and influences ternary complex geometry. 3-(Piperazin-1-yl)propan-1-ol (MW 144.21, terminal -OH) enables ether or ester linkage formation, while the carboxylic acid analog 3-(piperazin-1-yl)propanoic acid (MW 158.20, terminal -COOH) restricts conjugation to amide bond formation . The molecular weight difference of 14.0 g/mol and the shift in hydrogen bond donor/acceptor profile (HBD: 2 vs. 2; HBA: 3 vs. 4) result in distinct LogP and TPSA values, directly impacting the cell permeability and solubility of the final PROTAC construct .
| Evidence Dimension | Physicochemical properties relevant to linker selection |
|---|---|
| Target Compound Data | MW 144.21; HBD 2; HBA 3; Terminal group: -OH |
| Comparator Or Baseline | 3-(Piperazin-1-yl)propanoic acid (CAS 27245-31-4); MW 158.20; HBD 2; HBA 4; Terminal group: -COOH |
| Quantified Difference | ΔMW = 14.0; ΔHBA = 1; Different conjugation chemistry options |
| Conditions | In silico physicochemical property calculations |
Why This Matters
Selection of the alcohol-terminated linker over the acid-terminated linker enables distinct synthetic routes and can rescue PROTAC projects where amide bond formation is sterically hindered or incompatible with payload stability.
